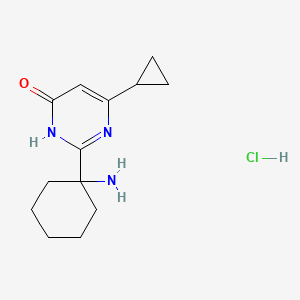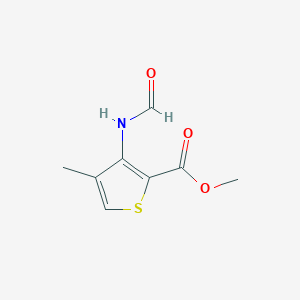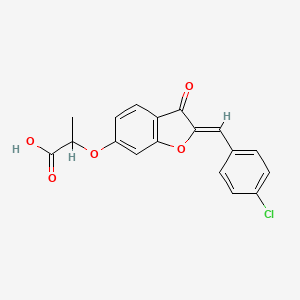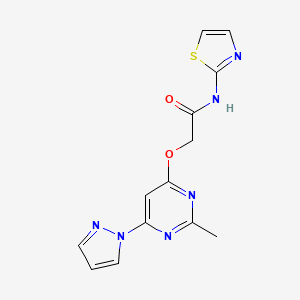![molecular formula C19H24N2O5 B2386276 Methyl 2-methoxy-4-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]benzoate CAS No. 2361907-44-8](/img/structure/B2386276.png)
Methyl 2-methoxy-4-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methoxy-4-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]benzoate, also known as MMMP, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. MMMP belongs to the class of piperidine-containing compounds, which have been found to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of Methyl 2-methoxy-4-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]benzoate is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the GABAergic and cholinergic systems. Methyl 2-methoxy-4-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]benzoate has been found to enhance the activity of GABA receptors and inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the brain.
Biochemical and physiological effects:
Methyl 2-methoxy-4-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]benzoate has been found to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter systems, the inhibition of oxidative stress, and the reduction of inflammation. It has also been found to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 2-methoxy-4-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]benzoate in lab experiments is its high potency and selectivity, which allows for precise targeting of specific biological pathways. However, one limitation is that Methyl 2-methoxy-4-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]benzoate is a relatively new compound, and more research is needed to fully understand its safety and efficacy.
Orientations Futures
There are several potential future directions for research on Methyl 2-methoxy-4-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]benzoate. One area of interest is the development of Methyl 2-methoxy-4-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]benzoate derivatives with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the investigation of the potential of Methyl 2-methoxy-4-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]benzoate as a treatment for other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, more research is needed to fully understand the mechanism of action of Methyl 2-methoxy-4-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]benzoate and its effects on the brain and body.
Méthodes De Synthèse
The synthesis of Methyl 2-methoxy-4-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]benzoate involves a multi-step process that starts with the reaction of 2-methoxy-4-nitrobenzoic acid with thionyl chloride to yield the corresponding acid chloride. The acid chloride is then reacted with N-boc-piperidine-4-amine to obtain the corresponding amide. The Boc protecting group is then removed using trifluoroacetic acid, followed by the reaction with propenoyl chloride to yield the final product, Methyl 2-methoxy-4-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]benzoate.
Applications De Recherche Scientifique
Methyl 2-methoxy-4-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]benzoate has been found to exhibit a range of biological activities, including anticonvulsant, antidepressant, and analgesic effects. It has also been investigated for its potential as a drug candidate for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
IUPAC Name |
methyl 2-methoxy-4-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5/c1-4-17(22)21-9-7-14(8-10-21)18(23)20-12-13-5-6-15(19(24)26-3)16(11-13)25-2/h4-6,11,14H,1,7-10,12H2,2-3H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHQMSIHPLHXAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC(=O)C2CCN(CC2)C(=O)C=C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide](/img/structure/B2386194.png)




![N-(4-fluorobenzyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide](/img/no-structure.png)


![Methyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2386209.png)



![6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole](/img/structure/B2386215.png)